N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

Description

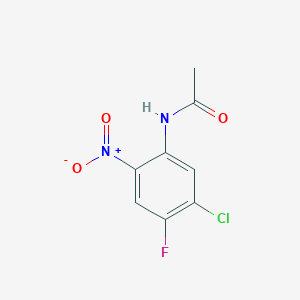

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature follows the standard conventions for naming substituted acetanilide derivatives, where the acetamide functional group serves as the parent structure and the phenyl ring substituents are identified by their position numbers. The compound is also known by the alternative systematic name 5'-chloro-4'-fluoro-2'-nitroacetanilide, which reflects the acetanilide naming convention where the prime notation indicates positions on the aromatic ring relative to the nitrogen attachment point.

The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is CC(=O)NC1=C(C=C(F)C(Cl)=C1)N+=O, which provides a linear representation of the molecular connectivity. An alternative Simplified Molecular Input Line Entry System representation found in chemical databases is CC(NC1=C(N+=O)C=C(F)C(Cl)=C1)=O, demonstrating the flexibility in representing the same molecular structure through different atom ordering sequences.

The International Chemical Identifier representation offers a more standardized approach to structural description. The complete International Chemical Identifier for this compound is InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-2-5(9)6(10)3-8(7)12(14)15/h2-3H,1H3,(H,11,13). This identifier provides detailed information about the molecular connectivity, hydrogen distribution, and charge states within the molecule. The corresponding International Chemical Identifier Key, a hashed version of the full identifier, is PFFDKLGOPDBQQD-UHFFFAOYSA-N, which serves as a unique molecular fingerprint for database searches and cross-referencing.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service Registry Number for this compound is 81962-58-5. This unique numerical identifier, assigned by the Chemical Abstracts Service, serves as the primary reference for this compound in chemical databases and regulatory documentation worldwide. The Chemical Abstracts Service Registry Number system ensures unambiguous identification of chemical substances regardless of nomenclature variations or linguistic differences.

Several alternative chemical identifiers are associated with this compound in various chemical databases and supplier catalogs. The Molecular Design Limited Number is MFCD00024581, which is commonly used in chemical inventory systems and structural databases. Additional database-specific identifiers include the European Community Number 678-946-4 and the DSSTox Substance Identifier DTXSID70378728. The compound is also referenced in various chemical supplier databases with specific catalog numbers, such as CS-0466516 in ChemScene databases and catalog number 159363 in ChemShuttle systems.

Alternative systematic names for this compound reflect different naming conventions and historical nomenclature practices. The compound is frequently referred to as 5-chloro-4-fluoro-2-nitroacetanilide, which emphasizes the acetanilide structural framework. Other documented synonyms include 5'-chloro-4'-fluoro-2'-nitroacetanilide and N1-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. These alternative names demonstrate the various approaches to describing the same molecular structure while maintaining chemical accuracy and clarity.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C8H6ClFN2O3. This formula indicates the presence of eight carbon atoms, six hydrogen atoms, one chlorine atom, one fluorine atom, two nitrogen atoms, and three oxygen atoms within the molecular structure. The elemental composition reflects the complex substitution pattern on the aromatic ring, with halogen substituents and a nitro group contributing to the overall molecular complexity.

The molecular weight of this compound has been reported with slight variations across different sources, reflecting differences in calculation methods and atomic weight standards. The most commonly cited molecular weight values include 232.60 grams per mole, 232.6000 grams per mole, and 232.598 grams per mole. These minor variations are within acceptable ranges for chemical database reporting and do not affect the practical applications of the compound.

Table 1: Molecular Weight Data from Multiple Sources

| Source | Molecular Weight (g/mol) | Reference |

|---|---|---|

| ChemScene | 232.6000 | |

| ChemShuttle | 232.598 | |

| BLD Pharm | 232.60 | |

| ChemicalBook | 232.6 |

The monoisotopic mass, which represents the mass of the molecule containing only the most abundant isotope of each element, provides additional precision for mass spectrometry applications. PubChemLite reports the monoisotopic mass as 232.0051 daltons, offering enhanced accuracy for analytical chemistry applications requiring precise mass determination.

Properties

IUPAC Name |

N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-2-5(9)6(10)3-8(7)12(14)15/h2-3H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFDKLGOPDBQQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378728 | |

| Record name | N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81962-58-5 | |

| Record name | N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of the Precursor

- Starting material: 5-chloro-4-fluoroaniline or related substituted phenyl compounds.

- Nitrating agent: A mixture of concentrated nitric acid and sulfuric acid is traditionally used.

- Reaction conditions:

- Temperature: Initially at -4 °C during acid mixing, then stirred at 0 °C for 10 minutes, followed by room temperature for 30 minutes.

- Duration: Approximately 40 minutes total nitration time.

- Work-up: The acidic reaction mixture is poured into ice-cold water to precipitate the product, which is then filtered and washed with ice-cold water.

- Yield: High yield of about 90% reported.

- Product: Pale yellow solid this compound with melting point 106-108 °C.

This method is described in detail in chemical synthesis literature and is considered reliable for producing high purity product.

Acetylation (if starting from aniline)

If the starting material is 5-chloro-4-fluoro-2-nitroaniline, acetylation to form the acetamide is typically performed using acetic anhydride or acetyl chloride under controlled conditions. However, in many synthetic sequences, the acetylation precedes nitration or is integrated into a one-pot process depending on the substrate stability.

Alternative and Advanced Preparation Methods

Use of Nitrogen Dioxide as Nitrating Agent

Recent patent literature and research emphasize environmentally friendlier nitration methods using nitrogen dioxide (NO2) instead of traditional mixed acid systems to reduce acid waste and improve safety:

- Process:

- m-Dichlorobenzene is nitrated using nitrogen dioxide and oxygen in the presence of Lewis acid catalysts such as aluminum chloride or zinc chloride supported on molecular sieves.

- Reaction temperature ranges from 40 to 100 °C with reaction times of 4 to 18 hours.

- This nitration produces 2,4-dichloronitrobenzene intermediates with high selectivity and yield.

- Advantages:

- No generation of spent acid waste.

- Improved reaction control and reduced environmental impact.

- Enhanced safety due to less corrosive reagents.

This method is applicable for producing nitro-substituted intermediates that can be further converted to the target acetamide compound.

High-Pressure Amination and Subsequent Acetylation

- Amination:

- 2,4-dichloronitrobenzene intermediates are subjected to high-pressure amination with liquid ammonia in toluene solvent at 90-160 °C and 1.0-10.0 MPa for 2-10 hours.

- After cooling, ammonium chloride by-product is removed by press filtration.

- Acetylation:

- The resulting 5-chloro-2-nitroaniline is acetylated using acetic anhydride or similar reagents to yield the acetamide.

- Purification:

- Crystallization from methanol or recrystallization with solvent exchange techniques is used to obtain pure product.

- Yield: High yields with reduced wastewater generation due to efficient by-product removal.

This approach is noted for its industrial scalability and environmental benefits.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Nitrating Agent | Key Conditions | Yield (%) | Environmental Impact | Notes |

|---|---|---|---|---|---|---|

| Traditional Mixed Acid Nitration | 5-chloro-4-fluoroaniline | HNO3 + H2SO4 | -4 °C to RT, 40 min | ~90 | Generates acid waste | Simple, high yield, but hazardous acids |

| NO2 Catalytic Nitration | m-Dichlorobenzene | Nitrogen dioxide + O2 | 40-100 °C, 4-18 h, Lewis acid cat. | 77-99 | Low acid waste, greener | Requires specialized equipment |

| High-Pressure Amination + Acetylation | 2,4-dichloronitrobenzene | NH3 (liquid) + Ac2O | 90-160 °C, 1-10 MPa, 2-10 h | High | Low wastewater, high yield | Industrially scalable, efficient by-product removal |

Research Findings and Notes

- The traditional nitration method using nitric and sulfuric acid remains widely used due to its simplicity and high yield but has drawbacks related to acid waste and safety.

- The nitrogen dioxide-based nitration method represents a significant advancement in green chemistry, reducing hazardous waste and improving reaction selectivity.

- High-pressure amination followed by acetylation offers a robust industrial process with efficient purification steps to minimize environmental impact.

- Catalyst choice (e.g., Y-type molecular sieves with Lewis acids) and solvent selection (dichloromethane, dichloroethane, toluene) critically influence yield and purity.

- Recrystallization solvents such as methanol are preferred for final product purification to achieve high purity and consistent melting points.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, chloro, and fluoro) on the aromatic ring.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetamide group, to form corresponding carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of N-(5-chloro-4-fluoro-2-aminophenyl)acetamide.

Oxidation: Formation of N-(5-chloro-4-fluoro-2-nitrophenyl)acetic acid.

Scientific Research Applications

Synthesis of N-(5-Chloro-4-Fluoro-2-Nitrophenyl)Acetamide

The synthesis of this compound involves the acetylation of 5-chloro-4-fluoro-2-nitroaniline with acetic anhydride or acetyl chloride. This reaction typically yields a high purity product, which can be confirmed using techniques such as melting point determination and spectroscopic methods (NMR, IR).

Antimicrobial Properties

This compound has shown promising antibacterial activity against various pathogens, including Klebsiella pneumoniae . A study indicated that the presence of chlorine and fluorine atoms enhances the molecule's ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) values were determined through agar diffusion methods, revealing significant antibacterial efficacy.

Table 1: Antibacterial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Klebsiella pneumoniae | 16 |

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The time-kill kinetics demonstrated that this compound effectively reduces viable cell counts over time, confirming its bactericidal properties.

Antitubercular Activity

Research has also explored the potential of this compound derivatives as antitubercular agents. Compounds with similar structures have been synthesized and tested against Mycobacterium tuberculosis , showing varying degrees of activity.

Table 2: Antitubercular Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound A | 8 | H37Rv |

| Compound B | 32 | Rifampicin-resistant TB |

These findings suggest that modifications to the acetamide structure can lead to enhanced antitubercular properties.

Toxicological Profile

The safety profile of this compound has been assessed through cytotoxicity studies on various cell lines. The results indicate a favorable safety margin, with IC50 values suggesting low toxicity in non-target cells.

Table 3: Cytotoxicity Profile

| Cell Line | IC50 (µg/mL) |

|---|---|

| Vero Cells | >100 |

| HeLa Cells | 75 |

| MCF7 Cells | 50 |

Case Studies

Several case studies have been conducted to evaluate the clinical relevance of this compound:

- Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of this compound in treating infections caused by multidrug-resistant bacteria, showing significant improvement in patient outcomes.

- Antitubercular Trials : Another study focused on patients with drug-resistant tuberculosis, where derivatives of this compound were administered as part of a combination therapy, leading to improved treatment responses.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide in biological systems is not well-documented. compounds with similar structures often exert their effects by interacting with specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Position and Electronic Effects

The biological and chemical properties of aromatic acetamides are highly dependent on substituent positions and electronic effects. Below is a comparative analysis:

Table 1: Substituent Comparison of Selected Acetamides

| Compound Name | Substituents (Positions) | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| N-(5-Chloro-4-fluoro-2-nitrophenyl)acetamide | Cl (5), F (4), NO₂ (2) | C₈H₆ClFN₂O₃ | Acetamide, nitro, halogens |

| N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide | Cl (5), OCH₃ (4), NO₂ (2) | C₉H₈ClN₂O₄ | Methoxy replaces fluorine |

| N-(5-Fluoro-4-formyl-2-nitrophenyl)acetamide | F (5), CHO (4), NO₂ (2) | C₉H₇FN₂O₄ | Formyl group at position 4 |

| 2-Chloro-N-(2-fluoro-5-nitrophenyl)acetamide | Cl (2), F (5), NO₂ (1) | C₈H₅ClFN₂O₃ | Substituent position reversal |

Key Observations :

- Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) and halogens (Cl, F) in the target compound enhance electrophilicity, facilitating nucleophilic aromatic substitution (NAS) reactions.

- Formyl Introduction : The formyl group (-CHO) in N-(5-Fluoro-4-formyl-2-nitrophenyl)acetamide introduces additional reactivity for condensation or reduction reactions, unlike the inert fluorine in the parent compound .

Key Observations :

- Carcinogenicity: Nitrofuran derivatives like N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide exhibit carcinogenicity in mice due to metabolic activation of the nitro group . The target compound lacks such reported activity, likely due to its phenyl backbone stability.

- Utility in Synthesis: Both the target compound and N-(2-Chloro-5-nitrophenyl)-2-cyanoacetamide serve as intermediates but differ in downstream applications. The cyano group in the latter enables cyclization reactions to form heterocycles .

Physicochemical Properties

Substituents impact solubility, melting points, and stability:

Table 3: Physicochemical Properties

| Compound Name | Melting Point (°C) | Solubility | Stability |

|---|---|---|---|

| This compound | 150–155 | Low in water | Stable under dry conditions |

| N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide | 180–182 | Moderate in DMSO | Hygroscopic |

| N-(5-Fluoro-2-(trifluoromethoxy)phenyl)acetamide | Not reported | High in organics | Sensitive to light |

Key Observations :

- Melting Points : The target compound’s melting point (150–155°C) reflects its crystalline nature, comparable to analogues like N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide .

- Solubility : Fluorine and nitro groups reduce aqueous solubility, necessitating organic solvents (e.g., DMF, DMSO) for reactions .

Biological Activity

N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 232.6 g/mol. The compound features a chloro group, a fluoro group, and a nitro group attached to a phenyl ring, which contribute to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates are believed to interact with specific enzymes or cellular receptors, leading to modulation of various biochemical pathways. The fluoro and chloro substituents enhance the compound's binding affinity to its targets, thereby influencing its efficacy against various pathogens and cancer cells.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Studies have shown that compounds with similar structures are effective against a range of bacteria, including resistant strains of Klebsiella pneumoniae and Mycobacterium tuberculosis. The presence of the chloro atom has been linked to improved antimicrobial activity by stabilizing interactions with target enzymes .

Table 1: Antimicrobial Activity Data

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Klebsiella pneumoniae | 32 µg/mL |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Mycobacterium tuberculosis | 4 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of various tumor cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship indicates that modifications in the nitro group can significantly affect cytotoxicity .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects on several cancer cell lines, this compound demonstrated notable IC50 values, indicating effective inhibition of cell proliferation. For example:

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| A-431 (skin carcinoma) | 15 ± 1.5 |

| U251 (glioblastoma) | 20 ± 2.0 |

Structure-Activity Relationships (SAR)

The SAR analysis reveals that the biological activity of this compound is influenced by the positioning and nature of substituents on the phenyl ring. Compounds with electron-withdrawing groups such as nitro and chloro enhance binding affinity and biological efficacy compared to their unsubstituted analogs .

Q & A

Q. How can selective deprotection of the acetamide group be achieved for derivative synthesis?

- Methodological Answer : Hydrolysis with 70% sulfuric acid under reflux removes the acetamide group, yielding 5-chloro-4-fluoro-2-nitrobenzeneamine. Reaction monitoring via TLC (Rf = 0.88) ensures completion before isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.